AC-Ala-glu-OH
Overview
Description
AC-Ala-glu-OH is a synthetic peptide composed of alanine and glutamic acid residues. This compound is often used in biochemical research due to its specific properties and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-Ala-glu-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support. The carboxyl group of the incoming amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amine group for the next coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to minimize waste and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glutamic acid residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds if cysteine residues are present.
Scientific Research Applications
AC-Ala-glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and other proteins.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Utilized in the development of peptide-based materials and drugs .
Mechanism of Action
The mechanism of action of AC-Ala-glu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, altering their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
AC-Asp-glu-OH: Another synthetic peptide with similar properties but different amino acid composition.
AC-Gly-glu-OH: Contains glycine instead of alanine, leading to different biological interactions.
AC-Leu-glu-OH: Incorporates leucine, which affects its hydrophobicity and binding characteristics .
Uniqueness: AC-Ala-glu-OH is unique due to its specific sequence of alanine and glutamic acid, which confers distinct chemical and biological properties. Its interactions with biological molecules can differ significantly from those of similar peptides, making it valuable for targeted research and applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-5(11-6(2)13)9(16)12-7(10(17)18)3-4-8(14)15/h5,7H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKBFDGDPUIGZ-FSPLSTOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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